Saturation State Differentiation: Hexahydro vs. Dihydro Spiro-Cyclopentane-Pyrrolopyrazine Physicochemical Profile
The target hexahydro compound (C₁₁H₂₀N₂, MW 180.29) is fully saturated across the pyrrolopyrazine bicyclic system, whereas its closest structural analog—3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1210719-18-8, C₁₁H₁₆N₂, MW 176.26)—contains only partial saturation (dihydro) and a regioisomeric spiro junction at the 1-position rather than the 3-position [1]. Computed physicochemical properties derived from PubChem reveal that the hexahydro compound possesses 1 hydrogen bond donor (HBD) versus 0 for the dihydro analog, a computed XLogP3-AA of 1.2, and zero rotatable bonds in both scaffolds [1]. The additional saturation and secondary amine (HBD = 1) in the hexahydro form enable salt formation and N-functionalization that are chemically inaccessible in the dihydro analog. The molecular weight difference (ΔMW = 4.03 Da) further impacts pharmacokinetic property space [1].
| Evidence Dimension | Physicochemical property profile: saturation state, hydrogen bond donor count, LogP, molecular weight |
|---|---|
| Target Compound Data | C₁₁H₂₀N₂; MW 180.29; HBD = 1; HBA = 2; XLogP3-AA = 1.2; Rotatable bonds = 0; TPSA = 15.3 Ų; fully hexahydro-saturated |
| Comparator Or Baseline | 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1210719-18-8): C₁₁H₁₆N₂; MW 176.26; HBD = 0; fewer saturation sites; spiro junction at 1-position (regioisomeric) |
| Quantified Difference | ΔMW = +4.03 Da (hexahydro heavier); ΔHBD = +1 (unique secondary amine); saturation differential: hexahydro fully saturated vs. dihydro partially unsaturated |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07); structural comparison by molecular formula and IUPAC nomenclature |
Why This Matters
The presence of a secondary amine (HBD = 1) provides a synthetic derivatization handle absent in the dihydro analog, enabling amide coupling, sulfonamide formation, or salt preparation for altered solubility—making the hexahydro compound the preferred choice when N-functionalization is a project requirement.
- [1] PubChem Compound Summary for CID 42609318, Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1184915-36-3 View Source
